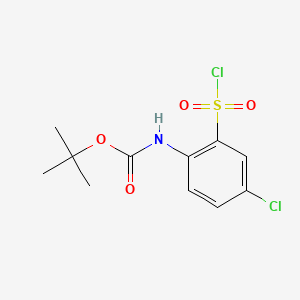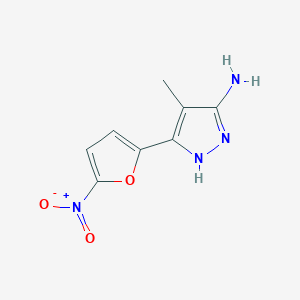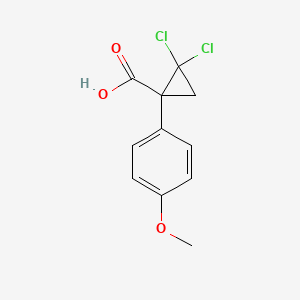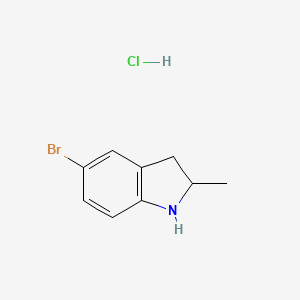
5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the indole ring, along with a hydrochloride salt form. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride typically involves the bromination of 2-methylindole followed by reduction and subsequent conversion to the hydrochloride salt. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reduction step often involves catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The choice of solvents, catalysts, and purification methods can vary depending on the scale and specific requirements of the production process.
化学反応の分析
Types of Reactions
5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be further reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of various substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione or other oxidized products.
Reduction: Formation of de-brominated or fully reduced indole derivatives.
科学的研究の応用
5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
類似化合物との比較
Similar Compounds
5-Bromoindole: Similar structure but lacks the methyl group at the 2nd position.
2-Methylindole: Similar structure but lacks the bromine atom at the 5th position.
5-Bromo-2,3-dihydro-1H-indole: Similar structure but lacks the methyl group at the 2nd position and the hydrochloride salt form.
Uniqueness
5-Bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both the bromine atom and the methyl group on the indole ring, along with its hydrochloride salt form. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H11BrClN |
|---|---|
分子量 |
248.55 g/mol |
IUPAC名 |
5-bromo-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-3,5-6,11H,4H2,1H3;1H |
InChIキー |
XBMBZOWHPLOSPW-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(N1)C=CC(=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)
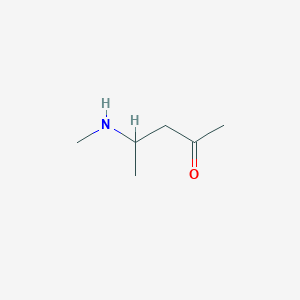
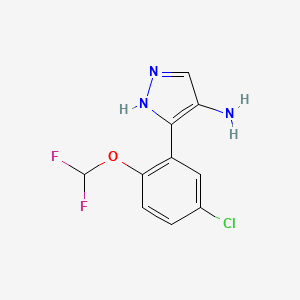
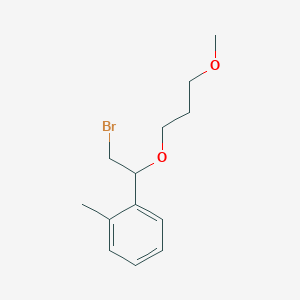
![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)

